2-(2-Methoxyphenoxy)acetohydrazide

Description

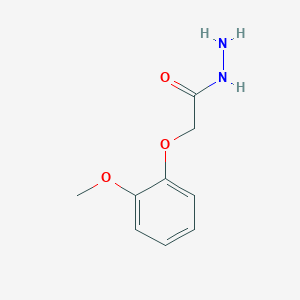

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQDMRNLIVOSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910597 | |

| Record name | 2-(2-Methoxyphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107967-88-4 | |

| Record name | 2-(2-Methoxyphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

X Ray Diffraction Studies of Crystal Structures

X-ray Diffraction Studies of the Crystal Structure of 2-(2-Methoxyphenoxy)acetohydrazide

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature.

For comparative purposes, the crystallographic data for the isomeric compound, 2-(4-Methoxyphenoxy)acetohydrazide (B1348705) , is presented below. This information provides insight into the likely structural features and packing arrangements that might be expected for the 2-methoxy isomer.

The crystal structure of 2-(4-Methoxyphenoxy)acetohydrazide was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group P212121. The crystal structure is characterized by the presence of intermolecular hydrogen bonds. Specifically, molecules are linked into sheets parallel to the ab plane by N—H···N and N—H···O hydrogen bonds. nih.gov The N—N bond length in the acetohydrazide group is noted to be relatively short, suggesting a degree of electronic delocalization. nih.gov

Table 1: Crystallographic Data for 2-(4-Methoxyphenoxy)acetohydrazide nih.gov

| Parameter | Value |

| Chemical Formula | C9H12N2O3 |

| Molecular Weight | 196.21 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.0964 (17) |

| b (Å) | 6.382 (3) |

| c (Å) | 35.608 (14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 930.9 (7) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| Hydrogen Bonding | N—H···N, N—H···O |

It is anticipated that the crystal structure of this compound would also be significantly influenced by hydrogen bonding interactions involving the hydrazide moiety, leading to the formation of extended supramolecular networks. The precise details of its crystal packing and molecular conformation, however, await experimental determination.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features crucial for their biological effects. nih.gov

While specific QSAR models for 2-(2-Methoxyphenoxy)acetohydrazide are not extensively documented in publicly available literature, studies on analogous phenoxyacetamide and imidazoquinazoline derivatives provide valuable insights. nih.govnih.gov In these studies, various molecular descriptors, which are numerical representations of molecular properties, are correlated with biological activity.

For instance, in a study of 2-phenoxyacetamide (B1293517) derivatives, descriptors such as the number of hydrogen bond acceptors (HBA) and hydrophobic features were found to be critical for their inhibitory activity against the SARS-CoV-2 main protease. nih.gov The fit score from pharmacophore modeling, which is a type of 3D-QSAR, showed a direct correlation with the binding affinity. nih.gov Specifically, ligands with a higher fit score, indicating a better match to the pharmacophore model, exhibited lower (stronger) free energies of binding. nih.gov

Similarly, a 2D-QSAR study on imidazoquinazoline derivatives revealed that descriptors related to molecular shape, size, and electronic properties were significant in predicting their antitumor activity. nih.gov These findings suggest that for this compound derivatives, a combination of electronic, steric, and hydrophobic properties likely governs their biological interactions. The presence of the methoxy (B1213986) group and the hydrazide moiety would contribute significantly to these descriptors.

Table 1: Correlation of Pharmacophore Fit Score with Binding Energy for 2-Phenoxyacetamide Derivatives

| Ligand | Pharmacophore Fit Score | Free Energy of Binding (ΔGbind) (kcal/mol) |

|---|---|---|

| Ligand 1 | 56.20 | -6.83 |

| Ligand 2 | 55.47 | - |

| Ligand 3 | 56.20 | -7.20 |

| Ligand 6 | 65.53 | - |

Data sourced from a study on 2-phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitors. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that bind to the target to develop a model that predicts the activity of new compounds. nih.gov The fundamental principle is that molecules with similar structures are likely to have similar biological activities. nih.gov

The design of this compound derivatives often follows these principles. By analyzing a series of known active compounds, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net

For example, in the development of phenoxy acetohydrazide derivatives as urease inhibitors, different substituents on the phenyl ring were systematically varied to establish a structure-activity relationship. nih.gov This allows for the identification of key structural modifications that enhance inhibitory potential. nih.gov The synthesis of a series of N'-(2-(substituted phenoxy) acetyl)acetohydrazides further highlights this approach, where diverse phenoxy acids are coupled to an acetohydrazide core to explore a wider chemical space and optimize biological activity. connectjournals.com

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netekb.eg It is widely used to understand how a ligand, such as this compound, might interact with a biological target at the atomic level.

Molecular docking studies on phenoxy acetohydrazide and related derivatives have successfully predicted their binding modes within the active sites of various enzymes. For instance, in a study on urease inhibitors, docking simulations revealed that phenoxy acetohydrazide derivatives bind to the metal ions in the enzyme's active site. researchgate.net

In the context of 2-phenoxyacetamide derivatives targeting the SARS-CoV-2 main protease, docking studies showed that these molecules could fit into the binding site and form key interactions. nih.gov The binding mode typically involves hydrogen bonds formed by the amide and ether oxygen atoms, while the phenyl rings engage in hydrophobic interactions. nih.gov For this compound, it is predicted that the methoxy group could form additional hydrogen bonds or hydrophobic interactions, potentially enhancing its binding affinity.

A study on N-(2-(4-(1H-pyrrol-1-yl)phenoxy)-N'-(2-(substituted phenoxy) acetyl)acetohydrazides demonstrated that these molecules exhibit a similar binding interface at the active site of the target enzyme as the reference ligand. connectjournals.com

A crucial outcome of molecular docking is the identification of key amino acid residues in the active site that are essential for ligand binding. In the case of phenoxy acetohydrazide derivatives as urease inhibitors, the simulations highlighted the importance of interactions with specific residues lining the active site pocket. nih.gov

For 2-phenoxyacetamide derivatives, docking into the SARS-CoV-2 main protease active site identified key interactions with residues such as His41 and Cys145, which are part of the catalytic dyad, as well as with other residues like Met165 and Gln189 that form the binding pocket. nih.gov These interactions are critical for stabilizing the ligand-protein complex and are a primary determinant of the compound's inhibitory activity. Understanding these key residues allows for the rational design of derivatives of this compound with modified substituents that can form stronger or more specific interactions, thereby improving their potency.

Table 2: Predicted Interactions of a Phenoxyacetamide Derivative with SARS-CoV-2 Main Protease

| Ligand Atom | Interacting Residue | Interaction Type |

|---|---|---|

| O-amide | His41 | Hydrogen Bond |

| O-ether | Met165 | Hydrogen Bond |

| Phenyl Ring | Cys145 | Hydrophobic |

| Phenyl Ring | Gln189 | Hydrophobic |

Hypothetical interactions based on studies of similar compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. peerj.commdpi.com These simulations can offer insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. peerj.comnih.gov

Furthermore, MD simulations can help to refine the binding mode predicted by docking and can identify important water-mediated interactions that are often not considered in standard docking protocols. These simulations provide a more realistic representation of the biological environment and can lead to a more accurate understanding of the structure-activity relationship. mdpi.com

Stability of Protein-Ligand Complexes

The efficacy of a drug is often dependent on its ability to bind to a target protein and remain bound long enough to elicit a biological response. The stability of this protein-ligand complex is therefore a critical parameter in drug design. Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the stability of these complexes. mdpi.comuzh.ch

MD simulations track the movements and interactions of every atom in the protein-ligand system over time, offering a dynamic view of the binding process. uzh.ch A key metric for assessing stability is the Root-Mean-Square Deviation (RMSD), which measures the average change in the positions of all atoms from their initial state. A low and stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding pose within the protein's active site. mdpi.comekb.eg For a complex to be considered stable, the RMSD value is typically expected to be less than 2 or 3 Å. mdpi.comresearchgate.net

Conformational Changes and Flexibility

Both the ligand and the protein are flexible entities that can undergo conformational changes upon binding. uzh.ch This "induced fit" model is crucial for achieving optimal binding affinity. The flexibility of different parts of the protein when a ligand is bound can be analyzed using the Root-Mean-Square Fluctuation (RMSF). RMSF calculations identify which amino acid residues in the protein are more or less flexible. Regions with high fluctuation may indicate flexible loops involved in ligand entry or conformational changes, whereas regions with low fluctuation often correspond to the stable core of the protein or the binding site itself. ekb.eg

The conformational flexibility of this compound itself is also important. The molecule possesses several rotatable bonds, particularly around the ether linkage and the hydrazide group. This flexibility allows it to adopt various shapes, or conformations, to fit optimally into a protein's binding site. MD simulations can effectively sample these conformations, revealing the most energetically favorable binding poses and the dynamic nature of the protein-ligand interaction. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov It provides valuable information about a compound's geometry, reactivity, and spectroscopic properties, making it a cornerstone of modern computational chemistry. nih.gov

Electronic Structure and Reactivity Parameters (e.g., HOMO, LUMO, Electrophilicity Index)

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating ability.

LUMO represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior.

| Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have a larger energy gap. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. |

This table is based on conceptual explanations from DFT studies. nih.govresearchgate.net

For this compound, the electron-donating methoxy group on the phenyl ring would be expected to raise the HOMO energy level, while the acetohydrazide group would influence both HOMO and LUMO energies. Specific DFT calculations would be required to determine the precise values for this molecule.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are typically associated with electronegative atoms like oxygen and nitrogen and represent sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These are usually found around hydrogen atoms and represent sites for nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, a MEPS analysis would likely show strong negative potential (red) around the carbonyl oxygen, the ether oxygen, and the nitrogen atoms of the hydrazide group, highlighting them as key sites for hydrogen bonding and interaction with positively charged residues in a biological target. youtube.com The hydrogen atoms of the N-H groups would exhibit positive potential (blue), making them hydrogen bond donors.

Impact of Substituent Effects on Biological Activity

The biological activity of a core molecular structure, or scaffold, can be significantly altered by attaching different chemical groups, known as substituents. researchgate.net The type and position of these substituents influence the molecule's electronic properties, solubility, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic behavior.

In the case of this compound, the key substituents on the phenoxyacetohydrazide scaffold are the methoxy group and its position on the phenyl ring.

The Methoxy Group (-OCH₃): This is an electron-donating group. Its presence can increase the electron density of the phenyl ring, potentially affecting how the molecule interacts with its biological target. The position of the methoxy group (ortho, meta, or para) is also critical. For instance, the crystal structure of the related compound 2-(4-methoxyphenoxy)acetohydrazide (B1348705) (the para-substituted isomer) has been characterized, but its biological profile may differ significantly from the ortho-substituted title compound due to steric and electronic differences. nih.gov

The Acetohydrazide Moiety (-NHNHCOCH₃): This functional group is crucial for biological activity in many compounds. It contains both hydrogen bond donors (N-H) and acceptors (C=O, -N-), allowing for strong interactions with protein targets. researchgate.net

Modifying these substituents can lead to significant changes in biological activity. For example, replacing the methoxy group with an electron-withdrawing group (like a nitro or chloro group) would drastically alter the electronic distribution and could change the binding mode or affinity of the compound. researchgate.netresearchgate.net Studies on other phenoxyacetamide derivatives have shown that the phenoxy moiety can enhance target matching, improve selectivity, and increase the potential for hydrogen bond formation. mdpi.com

The following table conceptualizes how different types of substituents might affect the biological activity of a core scaffold like phenoxyacetohydrazide.

| Substituent Type | Example | Potential Impact on Biological Activity |

| Electron-Donating Group | -OCH₃ (Methoxy), -CH₃ (Methyl) | Can increase electron density on the aromatic ring, potentially enhancing binding to electron-poor pockets. May improve metabolic stability. |

| Electron-Withdrawing Group | -NO₂ (Nitro), -Cl (Chloro), -CF₃ | Can decrease electron density, making the ring more susceptible to nucleophilic attack. Often used to modulate pKa and improve membrane permeability. |

| Halogens | -F, -Cl, -Br | Can increase lipophilicity, potentially improving cell membrane penetration. Can form halogen bonds, a type of non-covalent interaction. |

| Bulky Groups | -t-Butyl | Can provide steric hindrance to prevent metabolic degradation or enforce a specific conformation required for binding. May also decrease activity if it clashes with the binding site. |

Metal Complexes of 2 2 Methoxyphenoxy Acetohydrazide and Its Derivatives

Coordination Chemistry of Hydrazide-Hydrazones with Metal Ions

Hydrazide-hydrazones are a versatile class of ligands due to the presence of multiple donor atoms, allowing them to coordinate with metal ions in various ways. Their derivatives are particularly effective as chelating agents for a wide range of transition metal ions.

Hydrazide-hydrazones typically exist in a tautomeric equilibrium between keto and enol forms. In the solid state and in solution, these ligands can coordinate to metal ions as neutral molecules in the keto form or as deprotonated anions in the enol form. Coordination generally involves the carbonyl oxygen and the azomethine nitrogen atoms. jptcp.com This allows them to act as bidentate or tridentate ligands.

If the hydrazone derivative of 2-(2-methoxyphenoxy)acetohydrazide is formed by condensation with an aldehyde or ketone containing an additional donor group (like a phenolic -OH), the ligand can act as a tridentate NNO donor. jptcp.com In this mode, it coordinates to the metal ion via the phenolic oxygen (after deprotonation), the azomethine nitrogen, and the carbonyl oxygen. jptcp.commdpi.com The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the solvent used. researchgate.net The resulting complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. researchgate.netmdpi.com

Common Coordination Modes of Hydrazone Ligands

| Coordination Mode | Donor Atoms Involved | Typical Geometry |

|---|---|---|

| Bidentate (Neutral) | Carbonyl Oxygen, Azomethine Nitrogen | Varies (e.g., Octahedral, Tetrahedral) |

| Bidentate (Anionic) | Enolic Oxygen, Azomethine Nitrogen | Varies |

The synthesis of metal complexes with hydrazone ligands is typically straightforward. The general method involves the reaction of the hydrazone ligand with a suitable metal salt in a molar ratio, often 1:1 or 2:1 (ligand:metal). mdpi.com The reaction is commonly carried out in a solvent such as ethanol (B145695), methanol, or DMF. researchgate.net

The process usually involves dissolving the ligand in the solvent, sometimes with gentle heating to ensure complete dissolution. An alcoholic solution of the metal salt (e.g., chlorides, nitrates, acetates, or sulfates of copper(II), nickel(II), cobalt(II), zinc(II), etc.) is then added dropwise to the ligand solution. mdpi.comresearchgate.net The mixture is often refluxed for several hours to facilitate the complexation reaction. The resulting solid metal complex, which may precipitate upon cooling or after partial removal of the solvent, is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. researchgate.net

Enhanced Biological Activities of Metal Complexes

A significant aspect of studying metal complexes of hydrazones is the frequent observation of enhanced biological activity upon chelation. This potentiation is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. researchgate.net This enhanced lipophilicity facilitates the complex's penetration through the lipid layers of cell membranes, allowing it to interfere more effectively with cellular processes. researchgate.netnih.gov

Metal complexes of hydrazones have emerged as promising candidates for anticancer drug development. semanticscholar.orgnih.gov Studies on various hydrazone complexes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.gov The mechanism of action is often linked to the ability of the complex to bind to DNA, induce oxidative stress through the generation of reactive oxygen species (ROS), or inhibit crucial enzymes like ribonucleotide reductase. nih.govresearchgate.net

For instance, copper(II) complexes of hydrazone derivatives have shown potent cytotoxicity against human liver cancer (HepG2) and breast cancer (MCF7) cell lines, with activities sometimes exceeding that of the clinical drug cisplatin. nih.govresearchgate.netresearchgate.net The chelation to the metal is crucial, as often the free ligand and the metal salt alone show significantly lower activity. researchgate.netresearchgate.net

Cytotoxic Activity of Representative Hydrazone Metal Complexes

| Complex/Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cu(II) complex of 2-(phenylamino)acetohydrazide derivative | Hep-G2 | Lower than ligand | researchgate.net |

| Ni(II) complex of 2-(phenylamino)acetohydrazide derivative | Hep-G2 | Lower than ligand | researchgate.net |

| Cu(II) complex of 2-hydroxy-N'-...-benzohydrazide (H₂L) | HepG2 | 10.1 ± 0.9 | nih.gov |

| Ni(II) complex of H₂L | HepG2 | 15.2 ± 1.3 | nih.gov |

| Co(II) complex of H₂L | HepG2 | 20.3 ± 1.5 | nih.gov |

The antimicrobial properties of hydrazone ligands are often significantly enhanced upon coordination with metal ions. researchgate.net The increased lipophilicity of the metal complexes allows for easier diffusion across the microbial cell membrane. nih.gov Once inside the cell, the complex can inhibit enzyme activity, block protein synthesis, or disrupt DNA replication, leading to cell death. researchgate.netmdpi.com

Complexes of metals like copper(II), zinc(II), and nickel(II) with hydrazone ligands have demonstrated broad-spectrum activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal species (Aspergillus niger, Candida albicans). researchgate.net In many cases, the activity of the metal complexes is found to be superior to that of the parent ligand and commercially available antimicrobial agents. researchgate.netmdpi.com

Antimicrobial Activity of Representative Hydrazone Metal Complexes (Inhibition Zone in mm)

| Compound | E. coli | B. subtilis | A. niger | Reference |

|---|---|---|---|---|

| Azo-hydrazone Ligand (H₂L) | 13 | 14 | 12 | researchgate.net |

| Cu(II) Complex of H₂L | 20 | 22 | 16 | researchgate.net |

| Ni(II) Complex of H₂L | 16 | 18 | 15 | researchgate.net |

Metal complexes of hydrazones have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals. nih.gov Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in numerous diseases. The antioxidant activity of these complexes is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov

DPPH Radical Scavenging Activity (IC₅₀) of Representative Hydrazone Metal Complexes

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Schiff Base Ligand | > 100 | researchgate.net |

| Co(II) Complex | 41.6 | researchgate.net |

| Ni(II) Complex | 58.8 | researchgate.net |

| Cu(II) Complex | 20.8 | researchgate.net |

Urease Inhibition by Metal Complexes

The inhibition of the urease enzyme is a key therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. Metal complexes of hydrazone derivatives, which can be formed from acetohydrazides, have shown significant potential as urease inhibitors. nih.gov The coordination of metal ions often enhances the inhibitory activity compared to the free ligand. nih.gov

Research into hydrazone derivatives of phenoxy acetohydrazides has revealed potent urease inhibitory activity. For instance, studies on N'-(substituted-benzylidene)-2-(4-nitrophenoxy)acetohydrazides have demonstrated strong inhibition of urease. researchgate.net Two such compounds, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, exhibited IC₅₀ values of 8.4 µM and 20.2 µM, respectively. researchgate.net These values are notably more potent than the standard inhibitor, acetohydroxamic acid, which has an IC₅₀ of 37.0 µM under similar conditions. researchgate.net The flexibility of the molecule and the nature of the substituent groups on the benzylidene ring are thought to play a crucial role in the observed inhibitory activity. researchgate.net

Molecular docking studies suggest that these compounds can effectively bind within the active site of the urease enzyme. nih.govresearchgate.net The structure-activity relationship (SAR) analyses indicate that the substituents on the phenyl ring are vital for the extent of enzyme inhibition. nih.gov The presence of various metal ions in complexes, such as copper(II), nickel(II), cobalt(II), and zinc(II), can modulate this activity. nih.govajol.inforesearchgate.net For example, some copper(II) complexes of Schiff bases have shown potent urease inhibition, with IC₅₀ values significantly lower than standard drugs. nih.govresearchgate.net While the free ligands might be inactive, their complexation with copper can lead to good inhibitory activity. nih.gov Conversely, in some cases, zinc(II) ions alone inhibit urease, but their corresponding complexes are inactive. nih.gov

Table 1: Urease Inhibition by Phenoxy Acetohydrazide Derivatives

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 | Acetohydroxamic acid | 37.0 |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 20.2 | Acetohydroxamic acid | 37.0 |

| Oxovanadium(V) complex with N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide | 8.3 ± 1.6 | Acetohydroxamic acid | Not specified |

This table is generated from data found in the text. researchgate.net

Mechanisms of Action for Metal Complexes

The biological effects of metal complexes are often attributed to their ability to interact with and damage key cellular components, leading to cell death. The mechanisms are varied and can include direct interaction with DNA and the activation of programmed cell death pathways. nih.govmdpi.com

DNA Cleavage

Metal complexes can act as artificial nucleases, promoting the cleavage of DNA strands. nih.gov This activity is a significant mechanism for their potential anticancer effects, as DNA damage can trigger apoptotic pathways. nih.gov The cleavage can occur through hydrolytic or oxidative pathways. nih.govmdpi.com In the hydrolytic mechanism, the metal center facilitates the breakdown of the phosphodiester backbone. mdpi.com The oxidative mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals or superoxide (B77818) anions, which then attack the DNA. rsc.org

Complexes of various transition metals, including copper(II), cobalt(II), and nickel(II), have demonstrated the ability to induce DNA cleavage. rsc.org Copper complexes, in particular, are frequently studied for this property. nih.govresearchgate.net For instance, certain copper(II) complexes can cleave double-stranded DNA, with the mechanism potentially involving an oxidative process in the presence of an activator. rsc.org Some copper(II) complexes have been shown to cause double-strand DNA nicks, which is a more severe form of damage than single-strand breaks. nih.gov The mode of binding to DNA, such as intercalation or groove binding, can influence the cleavage efficiency and mechanism. rsc.orgnih.gov Spectroscopic and molecular dynamics studies have shown that different metal complexes can bind to either the major or minor groove of the DNA helix. nih.gov While direct studies on this compound complexes are not specified, research on structurally similar hydrazide and Schiff base complexes provides insight into this potential mechanism. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which metal-based drugs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest, which prevents cancer cell proliferation. researchgate.netmdpi.com

Metal complexes can trigger apoptosis through various signaling pathways. Studies on metal complexes of 2-(phenylamino)acetohydrazide, a structurally related compound, have shown that they can decrease the viability of cancer cell lines. researchgate.net A novel copper complex, in particular, was found to induce apoptosis by increasing the expression of key apoptotic proteins such as caspase-3, caspase-9, and Bax, while decreasing the expression of the anti-apoptotic protein ERK. researchgate.net Caspases are a family of proteases that play an essential role in the execution phase of apoptosis. researchgate.net The activation of caspase-9 suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comresearchgate.net

In addition to inducing apoptosis, metal complexes can halt the cell cycle at specific checkpoints, preventing the division of malignant cells. researchgate.netrsc.org The cell cycle is composed of distinct phases (G0/G1, S, G2, M), and progression through these phases is tightly regulated. researchgate.net Metal complexes have been shown to cause cell cycle arrest at different stages, such as the G0/G1, S, or G2/M phases, depending on the specific complex, cell line, and concentration. researchgate.netrsc.orgnih.gov For example, certain ruthenium(II) complexes can induce S phase arrest in some cancer cells and G0/G1 arrest in others. nih.gov Similarly, a palladium(II) complex was found to induce cell cycle arrest in the G₂/M phase in HCT-116 cells. rsc.org This abrogation of the cell cycle can provide time for DNA repair mechanisms to act or, if the damage is too severe, can lead directly to the initiation of apoptosis. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-Methoxyphenoxy)acetohydrazide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the methoxyphenoxy acetic acid intermediate via nucleophilic substitution between 2-methoxyphenol and chloroacetic acid under alkaline conditions.

- Step 2 : Conversion to the hydrazide derivative by reacting the acid with hydrazine hydrate in ethanol under reflux (70–80°C). Reaction conditions (temperature, solvent, and stoichiometry) must be tightly controlled to avoid side products like over-alkylation or hydrolysis .

- Monitoring : Thin-layer chromatography (TLC) and NMR are used to track intermediate formation. Final purification often employs recrystallization or column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the methoxyphenoxy group (δ ~3.8 ppm for OCH₃) and hydrazide protons (δ ~9–10 ppm for NH).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 225.087 for C₉H₁₂N₂O₃).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What biological activities have been preliminarily reported for this compound?

Derivatives of this compound exhibit:

- Antimicrobial activity : MIC values ≤ 16 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption.

- Anticancer potential : IC₅₀ of ~20 µM in breast cancer (MCF-7) cells via apoptosis induction, linked to the methoxyphenoxy group’s electron-donating effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during synthesis?

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydrazide formation. Computational tools (e.g., DFT) predict regioselectivity by modeling transition states .

Q. How can structural contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation of the methoxyphenoxy group).

- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., C-O bond ~1.36 Å in the phenoxy group).

- 2D NMR (COSY, NOESY) : Assigns overlapping signals; NOE correlations confirm spatial proximity of aromatic protons .

Q. What strategies are effective in studying structure-activity relationships (SAR) for antitumor activity?

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects.

- Enzyme assays : Test inhibition of topoisomerase II or HDACs using purified enzymes.

- Molecular docking : Simulate binding to targets (e.g., DNA minor groove or kinase active sites) using Schrödinger Suite or AutoDock .

Q. How can stability issues (e.g., hydrolysis) be mitigated in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.